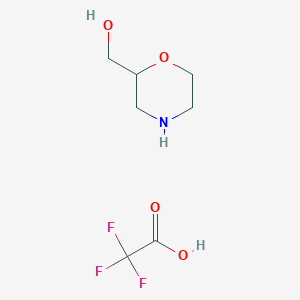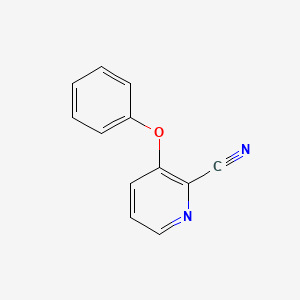![molecular formula C9H8F3NO4S B8683099 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H8F3NO4S. This compound is characterized by the presence of a benzoic acid core substituted with a methylsulfonylamino group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-4-(methylsulfonyl)benzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylsulfonylamino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 4-(Methylsulfonyl)benzoic acid
Uniqueness
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8F3NO4S |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
2-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) |
InChI-Schlüssel |
XMGPZDFYMFOCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2-Bromo-2-phenylethyl)sulfonyl]benzene](/img/structure/B8683074.png)



![3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate](/img/structure/B8683092.png)


